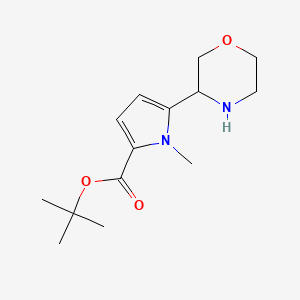

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate

Description

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate is a pyrrole-derived compound featuring a tert-butyl ester group at position 2, a methyl group at position 1, and a morpholin-3-yl substituent at position 5. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom, making them key scaffolds in medicinal chemistry and materials science.

Molecular Formula: C₁₄H₂₂N₂O₃

Molecular Weight: 266.34 g/mol (calculated).

Key Features:

- Aromatic pyrrole core with three substituents.

- Morpholine ring at position 5, contributing to polarity.

- tert-Butyl ester at position 2, influencing steric and electronic properties.

Properties

IUPAC Name |

tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)12-6-5-11(16(12)4)10-9-18-8-7-15-10/h5-6,10,15H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYPVJYOTDGXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(N1C)C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 1-methyl-5-morpholin-3-ylpyrrole-2-carboxylate (CAS No. 2287286-20-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a morpholine group and a tert-butyl ester. Its molecular formula is , with a molecular weight of approximately 250.29 g/mol.

Research indicates that compounds like this compound may act as inhibitors of specific kinases, particularly ERK5 (Extracellular signal-Regulated Kinase 5). Inhibition of ERK5 has been linked to anti-cancer properties, as it plays a crucial role in cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies have shown that the compound possesses favorable absorption characteristics. Its metabolic profile indicates that it is primarily metabolized via cytochrome P450 enzymes, which are crucial for drug metabolism in humans. The stability of the tert-butyl group contributes to its metabolic longevity, making it a candidate for further development in therapeutic applications.

Table 2: Metabolic Pathways

| Metabolic Pathway | Enzyme Involved | Resulting Metabolites |

|---|---|---|

| Oxidation | CYP3A4, CYP2D6 | Alcohol derivatives from tert-butyl |

| Conjugation | UGTs | Glucuronides |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibited ERK5 autophosphorylation in HeLa cells, showcasing its potential as an anti-cancer agent. The compound's selectivity was highlighted by its minimal activity against closely related kinases (IC50 > 30 μM) .

- In Vivo Efficacy : In mouse xenograft models, the compound exhibited significant tumor growth inhibition, supporting its therapeutic potential against specific cancer types. The results indicated a dose-dependent response, reinforcing the need for further clinical evaluation .

- Metabolic Stability Analysis : Comparative studies indicated that replacing the tert-butyl group with more stable moieties could enhance metabolic stability without compromising biological activity. This aspect is crucial for drug design, as metabolic stability often correlates with longer half-lives and improved efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-carboxylate

This compound (CAS 1186654-76-1) shares a tert-butyl ester group but differs in core structure and substituents (Table 1).

Table 1: Comparative Analysis

Structural and Functional Differences

(a) Core Heterocycle

- Pyrrole vs. Pyrrolidines are often used to mimic natural amino acids, while pyrroles are common in electronic materials .

(b) Substituent Effects

- Morpholine vs. Methoxyphenyl: The morpholin-3-yl group introduces a secondary amine and ether oxygen, enhancing hydrogen-bonding capacity.

- tert-Butyl Ester : Both compounds share this group, which improves solubility in organic solvents and may reduce enzymatic degradation.

(c) Physicochemical Properties

- The analog’s higher molecular weight (307.4 vs.

Research Implications and Limitations

- Synthetic Utility : The target compound’s morpholine substituent could facilitate interactions with biological targets like G-protein-coupled receptors, while the analog’s hydroxymethyl group may serve as a handle for further derivatization.

- Data Gaps: Experimental data on the target compound’s reactivity, toxicity, and biological activity are absent.

- Safety Considerations : Both compounds require standard handling precautions (e.g., PPE, ventilation) due to their ester functionalities, though neither is classified as hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.